Welcome to the BenchChem Online Store!
molecular formula C9H8O3 B1312657 2-(4-formylphenyl)acetic Acid CAS No. 34841-47-9

2-(4-formylphenyl)acetic Acid

Cat. No. B1312657
M. Wt: 164.16 g/mol
InChI Key: AGPZPJHWVWZCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06613911B2

Procedure details

To a stirred solution of the title compound of Example 1 (46.9 g, 200 mmol) in dioxane (500 mL) and water (500 mL) was added osmium tetroxide (0.5 g, 4% in water), followed by sodium periodate (85.56 g, 400 mmol). The reaction mixture was monitored by HPLC, stirred for 1 hour and N-methylmorpholine (1.0 g) was added, followed by additional osmium tetroxide (1.0 g) after another 16 hours. After 4 hours stirring at room temperature, additional sodium periodate (40 g) was added, the reaction stirred for 21 hours, filtered, and the filter cake washed with ethyl acetate (500 mL). The phases were separated, the aqueous layer extracted with ethyl acetate (500 mL), the remaining aqueous layer acidified with hydrochloric acid (30 mL), extracted with ethyl acetate (500 mL), and the combined organic phases washed with water (500 mL), saturated sodium chloride solution (250 mL), dried over sodium sulfate, filtered and the solvent removed in vacuo. The wet solid was triturated with methyl tert-butyl ether (50 mL) and to the resulting slurry was added pentane (100 mL). The slurry was filtered, the solid product was washed with pentane (2×25 mL) and dried to give the title compound (12.4 g, 38%). HPLC: 2.19 min (YMC S5 ODS column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). 1H NMR (d6-DMSO): δ 9.99 (s, 1H), 7.85-7.87 (d, 2H), 7.49-7.51 (d, 2H); 3.72 (s, 3H).
Name
title compound
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
85.56 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Yield
38%

Identifiers

REACTION_CXSMILES
C(OC(C=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)=O)C.I([O-])(=O)(=O)=[O:19].[Na+].CN1CCOCC1>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH:7]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)=[O:19] |f:1.2|

Inputs

Step One
Name
title compound
Quantity
46.9 g
Type
reactant
Smiles
C(C)OC(=O)C=CC1=CC=C(C=C1)CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
85.56 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 4 hours stirring at room temperature
Duration
4 h
STIRRING
Type
STIRRING
Details
the reaction stirred for 21 hours
Duration
21 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
the combined organic phases washed with water (500 mL), saturated sodium chloride solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The wet solid was triturated with methyl tert-butyl ether (50 mL) and to the resulting slurry
ADDITION
Type
ADDITION
Details
was added pentane (100 mL)
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid product was washed with pentane (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.